molecular formula C12H24N2O B11892737 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11892737
M. Wt: 212.33 g/mol
InChI Key: VNESTBPAKXKYRF-UHFFFAOYSA-N
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Description

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure that incorporates a spirocyclic core, which is prized for its three-dimensionality and potential to improve physicochemical properties in lead optimization programs. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a recognized pharmacophore in the development of novel therapeutics. Scientific literature indicates that derivatives of this core structure have been explored as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), presenting a promising strategy for developing new analgesics with potentially improved safety profiles and reduced side effects, such as constipation, compared to classic opioids . Furthermore, research has demonstrated that other analogs within this spirocyclic family exhibit potent antituberculosis activity by acting as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis , showing efficacy against both drug-sensitive and multi-resistant strains . The specific 4-butyl substitution on this scaffold is a key synthetic intermediate, allowing researchers to further explore structure-activity relationships and develop targeted bioactive molecules. This product is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C12H24N2O/c1-2-3-8-14-9-10-15-12(11-14)4-6-13-7-5-12/h13H,2-11H2,1H3

InChI Key

VNESTBPAKXKYRF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOC2(C1)CCNCC2

Origin of Product

United States

Synthetic Methodologies for 1 Oxa 4,9 Diazaspiro 5.5 Undecane Derivatives

General Strategies for Spiro[5.5]undecane Framework Construction

The spiro[5.5]undecane skeleton is a common structural motif in various natural products and biologically active compounds. researchgate.netnih.gov Its synthesis has been approached through several key strategic disconnections, leading to a range of reliable synthetic methods.

The formation of diazaspiro frameworks, such as the 3,9-diazaspiro[5.5]undecane system, often involves multi-step cyclization processes. A common approach begins with a Knoevenagel condensation reaction. For example, N-benzyl piperidine-4-ketone can be reacted with ethyl cyanoacetate (B8463686) in a colamine solution to generate a dicyano intermediate. google.com This intermediate can then undergo acidic hydrolysis and selective decarboxylation to form a dicarboxylic acid, which is subsequently cyclized. google.com An alternative pathway involves the reduction of a dicyano carbodiimide (B86325) intermediate with a reducing agent like Lithium aluminum hydride to yield the core diamine structure. google.com

Another powerful cyclization strategy is the radical cascade cyclization. This method can be used to construct complex bicyclic structures by initiating a series of intramolecular radical additions. nih.gov For instance, the reaction of 1,6-enynes with diazo compounds, catalyzed by cobalt(II) complexes, can generate intricate cyclopropane-fused tetrahydrofurans through a controlled cascade of radical cyclizations. nih.gov

The table below summarizes a representative cyclization approach for a diazaspiro[5.5]undecane framework.

StepReactantsReagents/ConditionsProductReference
1N-benzyl piperidine-4-ketone, Ethyl cyanoacetateColamine solution, 0°C9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane google.com
2Dicyano carbodiimide intermediateAcidic hydrolysis (e.g., HCl)Diacid intermediate google.com
3Diacid intermediateHigh temperature, Urea (B33335)Acyl diimine google.com
4Acyl diimineLithium aluminum hydride, THF3,9-diazaspiro[5.5]undecane google.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic and spirocyclic systems. pnrjournal.com This reaction can be employed to construct the spiro[5.5]undecane framework with high regio- and stereoselectivity. nih.govpnrjournal.com For example, the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) can yield a spiro ketone, which serves as a precursor to spiro[5.5]undecane sesquiterpenes like β-chamigrene. nih.govmdpi.com The use of Lewis acid catalysts, such as dimethylaluminum chloride or titanium tetrachloride (TiCl4), can accelerate the reaction and control the stereochemical outcome. pnrjournal.commdpi.com

Spirocyclization has been shown to enhance the reactivity of dienes in Diels-Alder reactions. nih.gov Computational studies suggest that decreasing the size of the spirocycle attached to a cyclopentadiene (B3395910) core increases its reactivity, an effect attributed to reduced diene distortion energy in the transition state. nih.gov This principle can be applied to design more efficient syntheses of spiro compounds.

DieneDienophileCatalyst/ConditionsProduct TypeReference
3,3-Dimethyl-2-methylenecyclohexanoneIsopreneDimethylaluminum chloride, -10°C to RTSpiro ketone mdpi.com
Various DienesVarious DienophilesTiCl4, Toluene, RefluxDiazaspiro-[5.5]undec-8-ene pnrjournal.com
17-ethynyl-17-hydroxysteroids derived alkenyl etherN-phenylmaleimideGrubbs II catalyst, MicrowaveSpiro 2,5-dihydrofuran (B41785) derivative nih.gov

The Michael addition, or conjugate addition, is a versatile method for carbon-carbon bond formation and is frequently used to construct spirocycles. masterorganicchemistry.com This reaction involves the addition of a nucleophile (Michael donor), typically an enolate, to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comnih.gov

A double Michael addition strategy provides a direct route to spiro[5.5]undecane derivatives. This can be achieved through an enzymatic protocol using d-aminoacylase, which catalyzes the [5+1] double Michael addition to afford cis-isomers of (hetero)spiro[5.5]undecane derivatives in moderate yields. researchgate.net Tandem reactions combining a Knoevenagel condensation with a Michael addition are also common. nih.gov For instance, the reaction of isatins with cyclic ketones and two equivalents of malononitrile (B47326) can produce complex spiroindole systems stereoselectively. nih.gov

Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeReference
Meldrum's acid1,5-Diaryl-1,4-pentadien-3-oneNot specifiedSpiro derivative of Meldrum's acid researchgate.net
Malononitrile (2 equiv.)Isatin, Cyclic ketoneTriethylamineSpiroindole-3,1′-naphthalene tetracycle nih.gov
AzlactonesMethyl propiolateP-spiro chiral triaminoiminophosphoraneAllenic enolate intermediate rsc.org

Spiroannulation refers to any chemical reaction that forms a spirocyclic system. The previously discussed methods, including cyclization, Diels-Alder, and Michael additions, are all prominent examples of spiroannulation techniques. Another key strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the treatment of an aminoalcohol with an acyl halide, followed by base-mediated intramolecular cyclization, can efficiently generate the spirocyclic core. acs.org This approach is central to the specific synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane systems. acs.org

A powerful and modern technique for constructing spiro[5.5]undecane frameworks is the dearomative ipso-iodocyclization of alkyne-tethered aromatic precursors. acs.orgnih.gov This reaction involves an electrophilic iodine reagent that induces cyclization at the alkyne, with the aromatic ring acting as the terminating nucleophile, resulting in dearomatization and formation of the spirocyclic core. acs.org

This method has been successfully applied to 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes, using an iodinating reagent like bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy2PF6). acs.orgnih.gov The ethoxyethyl group serves multiple roles: it protects the phenol, is easily removed during the reaction, and prevents undesired iodination of the aromatic ring. acs.org The resulting iodo-substituted spiro-cyclohexadienone can be further functionalized through palladium-catalyzed coupling reactions, demonstrating the synthetic utility of this approach. acs.orgnih.gov

Specific Synthetic Routes to 1-Oxa-4,9-diazaspiro[5.5]undecane Systems

The synthesis of the specific 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been achieved through a versatile and well-defined multi-step sequence. acs.org This route allows for the introduction of various substituents at different positions of the heterocyclic core.

The synthesis commences with a protected piperidone, such as N-Boc-4-piperidone. The key steps are outlined below:

Epoxide Formation : The ketone is converted into an epoxide using a reagent like trimethylsulfoxonium (B8643921) iodide (Corey-Chaykovsky reagent). acs.org

Ring Opening : The resulting epoxide undergoes thermal ring-opening upon reaction with an appropriate amine, such as an arylamine, to form an aminoalcohol intermediate. acs.org

Acylation : The aminoalcohol is then acylated with a suitable acyl halide. acs.org

Intramolecular Cyclization : The crucial spirocyclization is achieved by treating the acylated intermediate with a strong base, such as potassium tert-butoxide, at low temperatures. This step forms the 1-oxa-4,9-diazaspiro[5.5]undecane ring system. acs.org

Deprotection and N-Alkylation : The protecting group on the piperidine (B6355638) nitrogen (e.g., Boc) is removed, and the desired alkyl group, such as a butyl group for the target compound, is introduced via N-alkylation. acs.org

This modular approach allows for the synthesis of a library of derivatives by varying the amine used in the ring-opening step and the alkylating agent used in the final step. acs.org

StepStarting MaterialReagents/ConditionsIntermediate/ProductReference
1N-Boc-4-piperidoneTrimethylsulfoxonium iodide, NaH, DMSON-Boc-1-oxa-4-azaspiro[2.5]octane acs.org
2Epoxide from Step 1Amine (e.g., aniline), HeatAminoalcohol acs.org
3Aminoalcohol from Step 2Acyl halide (e.g., chloroacetyl chloride), BaseAcylated aminoalcohol acs.org
4Acylated aminoalcohol from Step 3Potassium tert-butoxide, Low temperatureN-Boc-1-oxa-4,9-diazaspiro[5.5]undecane derivative acs.org
5Product from Step 4TFA (deprotection), then Butyl halide & Base (alkylation)4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative acs.org

Solid-Phase Synthesis Methodologies for Spirocyclic Heterocycles

While solution-phase synthesis has been the traditional mainstay for constructing spirocyclic systems, solid-phase synthesis offers advantages in terms of purification and high-throughput applications. However, based on the available scientific literature, specific methodologies for the solid-phase synthesis of the 4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold or its close derivatives are not extensively reported. The development of such methods remains a potential area for future research to streamline the creation of libraries of these compounds.

Catalytic Systems and Optimized Reaction Conditions in Spirocycle Synthesis

The efficient synthesis of spirocycles heavily relies on the development of advanced catalytic systems and the optimization of reaction conditions. These factors are crucial for controlling reactivity, improving yields, and enhancing selectivity in the formation of the spiro[5.5]undecane framework.

Application of Lewis Acid Catalysis

Lewis acid catalysis is a powerful tool for the construction of spiro[5.5]undecane systems. One prominent application involves the one-pot synthesis of spiro[5.5]undecane-1,5,9-trione derivatives through a Michael reaction. banglajol.infoscilit.com This strategy typically uses a cyclic 1,3-dione, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and a 1,5-diaryl-1,4-pentadien-3-one (a trans,trans-diarylideneacetone). banglajol.inforesearchgate.net The Lewis acid catalyst facilitates the crucial C-C bond formations leading to the spirocyclic core. banglajol.info Anhydrous zinc chloride (ZnCl₂) has been effectively used as a catalyst in these transformations. researchgate.net The alkylation on the quaternary carbon, particularly through a 1,4-addition mechanism, is one of the most common methods for preparing spiro[5.5]undecane derivatives using Lewis acid catalysis. researchgate.net

Table 1: Lewis Acid-Catalyzed Synthesis of Spiro[5.5]undecane-1,5,9-triones

Reactant 1 Reactant 2 Catalyst Key Reaction Type Resulting Core Structure

Enzyme-Catalyzed Methodologies for Spirocyclic Construction

Biocatalysis offers a green and highly selective alternative for synthesizing complex molecules. A novel enzymatic protocol utilizing D-aminoacylase (DA) has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives. researchgate.net This method proceeds via a [5+1] double Michael addition. A key advantage of this biocatalytic approach is its high stereoselectivity, yielding almost exclusively cis isomers as confirmed by NMR spectroscopy. researchgate.netresearchgate.net This represents the first reported use of a hydrolase to catalyze a double Michael addition in an organic solvent, highlighting the promiscuous activity of enzymes like acylases in non-natural reactions. researchgate.net In other areas of spirocycle synthesis, enzymes known as spiroacetal cyclases have been identified in the biosynthesis of polyketide antibiotics like oligomycin, where they catalyze the stereospecific formation of the spiroacetal core. nih.gov

Table 2: Enzyme-Catalyzed Synthesis of Spiro[5.5]undecane Derivatives

Enzyme Reaction Type Key Feature Stereochemical Outcome

One-Pot Multicomponent Reactions for Novel Spiro-Heterocycles

One-pot multicomponent reactions (MCRs) provide an efficient pathway to complex molecular architectures like spiro-heterocycles by combining multiple reactants in a single step, thereby avoiding the isolation of intermediates. A facile and environmentally friendly approach for synthesizing diazaspiro[5.5]undecane-1,5,9-trione derivatives has been developed using p-toluenesulfonic acid (p-TSA) and ultrasound irradiation. researchgate.net Another effective method for synthesizing diazaspiro compounds involves the reaction of diarylideneacetone derivatives with N,N-dimethyl barbituric acid. researchgate.net Furthermore, ultrasound irradiation has been successfully employed to facilitate the reaction between barbituric acid derivatives, aromatic aldehydes, and urea, furnishing 8,10-diazaspiro[5.5]undecane derivatives in high yields. researchgate.net The synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has also been achieved through a multi-step sequence involving a Buchwald-Hartwig amination followed by cyclization. acs.org

A versatile synthetic route to the core 1-oxa-4,9-diazaspiro[5.5]undecane scaffold starts from N-Boc-4-piperidone. acs.org The piperidone is first converted to an epoxide using the Corey-Chaykovsky reagent. Subsequent thermal ring-opening of the epoxide with an appropriate amine, such as butylamine (B146782) to target the 4-butyl derivative, would lead to an aminoalcohol intermediate. This intermediate can then undergo cyclization to form the desired spirocyclic system. acs.org

Table 3: One-Pot Multicomponent Reactions for Spiro-Heterocycle Synthesis

Reactants Catalyst/Condition Resulting Scaffold
Barbituric acid derivative, Aromatic aldehyde, Urea Ultrasound Irradiation 8,10-Diazaspiro[5.5]undecane-1,5,9-trione
N,N-Dimethyl barbituric acid, Diarylideneacetone Not specified Diazaspiro[5.5]undecane-1,5,9-trione

Diastereoselective and Stereoselective Synthesis of Spiro[5.5]undecane Derivatives

Controlling the three-dimensional arrangement of atoms is a central challenge in organic synthesis, and the construction of spirocycles is no exception. The unique 3D nature of spiro compounds makes their enantioselective synthesis a significant area of research. rsc.org

Significant progress has been made in the diastereoselective and stereoselective synthesis of spiro[5.5]undecane derivatives. As mentioned previously, the enzyme-catalyzed [5+1] double Michael addition provides excellent diastereoselectivity, affording predominantly the cis isomers of the resulting spirocycles. researchgate.net

In non-enzymatic approaches, Lewis acid-promoted spiroannulation of bis-acetals has been reported as a stereoselective method for synthesizing spiro[5.5]undecane systems. banglajol.info Another powerful strategy is the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes, which constructs the spiro[5.5]undecane framework effectively. nih.gov The development of new asymmetric methodologies, particularly driven by organocatalysis, has led to an exponential increase in reported methods for the enantioselective synthesis of spirocycles in recent years. rsc.org Furthermore, sophisticated methods have been developed for the regio- and diastereoselective synthesis of highly strained and polysubstituted spiropentanes, demonstrating the capability to control up to five contiguous stereocenters. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane
1-Oxa-4,9-diazaspiro[5.5]undecane
Spiro[5.5]undecane
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
trans,trans-Diarylideneacetone (1,5-diaryl-1,4-pentadien-3-one)
3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione
Zinc chloride (ZnCl₂)
p-Toluenesulfonic acid (p-TSA)
Barbituric acid
N,N-Dimethyl barbituric acid
8,10-Diazaspiro[5.5]undecane-1,5,9-trione
1,4,9-Triazaspiro[5.5]undecan-2-one
N-Boc-4-piperidone
Oligomycin
Spiropentane

Structural Elucidation and Conformational Analysis of 1 Oxa 4,9 Diazaspiro 5.5 Undecane Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of a synthesized chemical compound. For 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential for its structural confirmation and molecular weight verification.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific NMR spectra for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane are not published, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of related structures, such as other N-alkylated diazaspiro compounds and the parent 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. chemicalbook.comsigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the butyl group and the spirocyclic core.

Butyl Group Protons: The n-butyl group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (CH₂) around 1.3-1.4 ppm, a quintet for the next methylene group around 1.5-1.6 ppm, and a triplet for the methylene group attached to the nitrogen (N-CH₂) at a more downfield position, likely in the 2.4-2.6 ppm range, due to the deshielding effect of the adjacent nitrogen atom.

Spirocyclic Core Protons: The protons on the piperidine (B6355638) and morpholine (B109124) rings of the spiro[5.5]undecane core would appear as complex multiplets in the region of approximately 2.5-3.8 ppm. The protons on the carbons adjacent to the oxygen atom in the morpholine ring would be expected at the more downfield end of this range. The axial and equatorial protons would likely show different chemical shifts and coupling constants due to their distinct magnetic environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom.

Butyl Group Carbons: The four carbons of the butyl group would appear in the upfield region of the spectrum, typically between 14 and 60 ppm.

Spirocyclic Core Carbons: The spiro carbon atom would have a characteristic chemical shift. The carbons adjacent to the nitrogen and oxygen atoms would be shifted downfield. For instance, in related spirocyclic systems, carbons adjacent to nitrogen appear in the 45-60 ppm range, while those adjacent to oxygen are found further downfield. mdpi.com

A hypothetical ¹³C NMR chemical shift table for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is presented below, based on general principles and data from similar structures.

Carbon Atom Expected Chemical Shift (ppm)
Spiro Carbon (C5)65-75
Morpholine Ring (C2, C3)65-75 (C-O), 45-55 (C-N)
Piperidine Ring (C6, C7, C8, C10, C11)40-60
N-Butyl Group (C1', C2', C3', C4')~50-60 (C1'), ~28-32 (C2'), ~19-23 (C3'), ~13-15 (C4')

This table represents predicted values and is not based on experimental data for the specific compound.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (Molecular Formula: C₁₂H₂₄N₂O), the expected exact mass would be approximately 212.1889 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212. The fragmentation pattern would likely involve the loss of fragments from the butyl group. A common fragmentation pathway for N-alkyl piperidines is the alpha-cleavage, leading to the loss of an alkyl radical. bartleby.com For 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, the loss of a propyl radical (•C₃H₇) from the butyl chain would result in a significant fragment ion at m/z 169. Other fragments corresponding to the cleavage of the spirocyclic rings would also be expected.

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 213. scielo.br

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of a chiral molecule, by mapping the electron density of a single crystal. While no crystallographic data for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane has been published, analysis of related spirocyclic compounds has been performed. soton.ac.uk

If a suitable single crystal of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane could be grown, X-ray diffraction analysis would unequivocally determine the three-dimensional arrangement of its atoms. This would confirm the connectivity of the butyl group at the N4 position and reveal the conformational details of the piperidine and morpholine rings, such as whether they adopt chair, boat, or twist-boat conformations. Furthermore, it would establish the relative stereochemistry of any chiral centers.

Stereochemical Aspects and Chirality of Spiro[5.5]undecane Scaffolds

The spiro[5.5]undecane framework is inherently chiral if the two rings are not symmetrically substituted. The spiro carbon atom (C5 in the IUPAC numbering for 1-oxa-4,9-diazaspiro[5.5]undecane) is a stereocenter.

The central spiro carbon atom in 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)-4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane and (S)-4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. These enantiomers are non-superimposable mirror images of each other and would be expected to have identical physical properties except for their interaction with plane-polarized light (optical rotation) and other chiral entities.

The synthesis of this compound from achiral starting materials without a chiral catalyst or resolving agent would result in a racemic mixture (a 1:1 mixture of the two enantiomers). The separation of these enantiomers would require chiral chromatography or resolution via the formation of diastereomeric salts with a chiral acid.

While 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane itself exists as a pair of enantiomers, the introduction of additional stereocenters would lead to the formation of diastereomers. For example, if a substituent were to be introduced on one of the rings, this would create a second stereocenter, resulting in the possibility of four stereoisomers (two pairs of enantiomers).

Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and NMR spectra) and can therefore be separated by standard laboratory techniques such as column chromatography or crystallization. The characterization of individual diastereomers would rely heavily on NMR spectroscopy, where the different spatial arrangements of the atoms would lead to distinct chemical shifts and coupling constants for each diastereomer.

In the context of drug development, the different stereoisomers of a chiral molecule often exhibit different pharmacological activities and metabolic profiles. soton.ac.uk Therefore, the synthesis and characterization of stereochemically pure forms of compounds like 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane would be a critical step in any potential therapeutic application.

Advanced Computational Chemistry Approaches Applied to 1 Oxa 4,9 Diazaspiro 5.5 Undecane Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

The electronic properties, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined through quantum chemical calculations. These properties are key to predicting the reactivity and interaction capabilities of the molecules. For instance, the electrostatic potential surface can reveal regions of the molecule that are likely to engage in hydrogen bonding or other electrostatic interactions with a receptor.

Molecular Docking and Predictive Ligand-Target Interaction Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial for understanding the interactions between 1-oxa-4,9-diazaspiro[5.5]undecane derivatives and their biological targets, such as G protein-coupled receptors (GPCRs) or enzymes. nih.gov For instance, docking studies have been employed to investigate the binding of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives to the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). acs.orgnih.gov

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity of the ligand. soton.ac.uk By visualizing the binding pose, researchers can make rational decisions about which modifications to the ligand are likely to improve its potency and selectivity. nih.gov For example, docking results might suggest that introducing a specific functional group at a particular position on the spirocyclic core could lead to a more favorable interaction with a key amino acid residue in the receptor's binding pocket.

In the context of 1-oxa-9-azaspiro[5.5]undecane derivatives, molecular docking has been used to guide the optimization of their antituberculosis activity by predicting their binding to the MmpL3 protein in M. tuberculosis. osi.lv Similarly, docking was used to predict the binding pocket of influenza virus inhibitors based on a spirocyclic architecture. researchgate.net

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.gov This model can then be used as a template to design new molecules with improved properties.

For 1-oxa-4,9-diazaspiro[5.5]undecane systems, pharmacophore models have been developed by merging the key features of known ligands for different targets. For example, a pharmacophore model for dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists was created by combining the essential features of known MOR agonists and σ1R antagonists. acs.orgnih.gov This approach led to the design of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives with a balanced dual activity profile. acs.orgnih.gov

The pharmacophore typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged groups. By screening virtual libraries of compounds against a pharmacophore model, researchers can identify novel scaffolds or derivatives that are likely to be active.

Role of Computational Methods in Accelerating Spirocyclic Compound Discovery

Computational methods play a pivotal role in accelerating the discovery and development of spirocyclic compounds by making the process more efficient and cost-effective. steeronresearch.comharvard.edu The use of spirocyclic scaffolds in drug discovery is on the rise due to their ability to improve drug-like properties. nih.govdndi.org

Key contributions of computational methods include:

Virtual Screening: Computational techniques allow for the rapid screening of large virtual libraries of compounds to identify potential hits, reducing the time and resources required for experimental screening. harvard.edunih.gov

Hit-to-Lead Optimization: Once initial hits are identified, computational tools can be used to guide their optimization into lead compounds with improved potency, selectivity, and pharmacokinetic properties. steeronresearch.comnih.gov

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify and deprioritize candidates with unfavorable profiles early in the discovery process.

Rational Design: By providing a deeper understanding of structure-activity relationships, computational methods enable the rational design of new molecules with desired biological activities. researchgate.netnih.gov

The integration of computational chemistry with synthetic chemistry allows for a more focused and efficient exploration of the chemical space of spirocyclic compounds like 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, ultimately accelerating the path to new and improved therapeutics. spirochem.com

Computational Technique Application to 1-Oxa-4,9-diazaspiro[5.5]undecane Systems Key Insights
Quantum Chemical Calculations Determination of molecular geometry and electronic properties.Provides understanding of 3D structure, conformational preferences, and reactivity.
Molecular Docking Prediction of binding modes and interactions with biological targets (e.g., MOR, σ1R, MmpL3).Identifies key interactions driving binding affinity and guides rational drug design. acs.orgnih.govosi.lv
Pharmacophore Modeling Development of models for dual-target ligands (e.g., MOR agonists/σ1R antagonists).Enables the design of new molecules with specific multi-target activity profiles. acs.orgnih.gov
Virtual Screening High-throughput in silico screening of compound libraries.Accelerates the identification of novel active compounds. harvard.edunih.gov

Structure Activity Relationship Sar Studies and Ligand Design Principles for 1 Oxa 4,9 Diazaspiro 5.5 Undecane Derivatives

Conceptual Framework for Multi-Target Directed Ligand Design

The development of multi-target directed ligands (MTDLs) has emerged as a promising strategy for addressing complex diseases with multifactorial pathologies, such as neurodegenerative disorders and chronic pain. nih.gov This approach involves designing a single molecule capable of interacting with multiple biological targets simultaneously. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is particularly well-suited for this strategy due to its modular nature, which allows for the incorporation of different pharmacophoric elements to achieve a desired polypharmacological profile. sci-hub.senih.gov

A common approach in MTDL design is the merging of pharmacophores from known ligands of different targets into a single molecular entity. sci-hub.seacs.org This was the guiding principle in the development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for pain management. nih.govacs.org The sigma-1 receptor, a unique molecular chaperone in the endoplasmic reticulum, is known to modulate the function of various proteins and is considered a relevant target for pain therapy. sci-hub.seacs.org By combining the structural features required for both MOR agonism and σ1R antagonism within the spirocyclic framework, researchers aimed to create safer and more effective analgesics. nih.govacs.org

Systematic Positional Exploration on the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold

A systematic exploration of the substitution patterns on the 1-oxa-4,9-diazaspiro[5.5]undecane core has been crucial in elucidating the SAR and optimizing the biological activity of its derivatives. nih.gov This involves making targeted modifications at various positions of the scaffold and assessing the impact on receptor affinity and functional activity.

The N-4 position of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been a key site for introducing diversity and modulating the pharmacological profile. In the context of dual MOR/σ1R ligands, the introduction of various aryl and heteroaryl groups at this position has been extensively studied. acs.org Research has shown that substituted pyridyl moieties at the N-4 position can lead to favorable activity profiles. nih.govacs.org For instance, the presence of electron-withdrawing groups like trifluoromethyl on the pyridyl ring was found to enhance affinities. acs.org

The nature and position of substituents on the aryl ring at N-4 significantly influence receptor binding. For example, chloro and fluoro substitutions at the 2-position of a phenyl ring resulted in potent MOR and σ1R ligands. acs.org In contrast, methoxy (B1213986) and hydroxyl groups at the same position led to a decrease in affinity. acs.org This highlights the sensitivity of the binding pockets to the electronic and steric properties of the substituents at this position.

The N-9 position of the spirocyclic core is another critical point for modification that directly impacts receptor affinity. Studies have demonstrated that introducing a phenethyl group at the N-9 position generally results in potent dual MOR/σ1R activity. nih.govacs.org The length and nature of the substituent at this position are crucial for optimal interaction with the receptors. Shortening the linker between the spirocyclic core and an aromatic moiety at this position can be a strategy to create more "fused" dual compounds with potentially improved drug-like properties. sci-hub.se

The following table summarizes the impact of various substituents at the N-9 position on the binding affinity (Ki) for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R).

CompoundN-9 SubstituentMOR Kᵢ (nM)σ₁R Kᵢ (nM)
15fCH₂OMe13 ± 332 ± 5
15gCH₂OH46 ± 12125 ± 41
15hCH₂OBn40 ± 5107 ± 37
15iCH₂CO₂Me92 ± 36181 ± 33
15jCH₂CO₂H>1000>1000
15kCH₂CONMe₂636 ± 172>1000

Data sourced from a study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

Influence of Substituent Stereochemistry and Bulkiness on Biological Activity

The stereochemistry and bulkiness of substituents play a pivotal role in determining the biological activity of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. mdpi.com

In the context of related diazaspiro[5.5]undecane systems, it has been observed that increasing the bulkiness of a substituent can sometimes improve inhibitory activity, but it may also lead to undesirable effects such as increased metabolic liability. nih.gov Conversely, decreasing the bulk of a substituent can lead to a decrease in activity. nih.gov This suggests that an optimal size and shape for the substituent is necessary for effective binding.

For instance, in a study on 3,9-diazaspiro[5.5]undecane-based antagonists, the introduction of a methyl group at the meta- or para-position of a benzamide (B126) substituent led to a significant improvement in binding affinity compared to substitution at the ortho-position. soton.ac.uk This highlights the importance of the spatial orientation of substituents for productive interactions within the receptor binding site. While direct studies on the stereochemistry of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane are not extensively reported in the provided context, the principles derived from similar spirocyclic systems underscore the critical influence of stereoisomerism and substituent bulk on biological outcomes.

Bioisosteric Replacement Strategies in Spirocyclic Heterocycles for Enhanced Properties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical and pharmacokinetic properties of a lead compound while retaining its desired biological activity. spirochem.comopenaccessjournals.com This involves substituting an atom or a group of atoms with another that has similar steric and electronic characteristics. openaccessjournals.com In the realm of spirocyclic heterocycles, this strategy is employed to enhance properties like metabolic stability, solubility, and target selectivity. rsc.orgrsc.org

Spirocyclic scaffolds, including the 1-oxa-4,9-diazaspiro[5.5]undecane system, are themselves considered non-classical bioisosteres of more common ring systems like piperidine (B6355638) and piperazine (B1678402). rsc.org The rigid, three-dimensional nature of spirocycles offers an escape from the "flatland" of aromatic and conformationally flexible aliphatic rings, often leading to improved drug-like properties. rsc.org For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane has been shown to improve target selectivity and reduce off-target cytotoxicity. rsc.org

The application of bioisosteric replacement extends to the substituents on the spirocyclic core. For instance, replacing a metabolically labile group with a more stable isostere can improve a compound's pharmacokinetic profile. spirochem.com The continuous development of novel strained spiro heterocycles provides medicinal chemists with a growing toolbox of bioisosteres to optimize lead compounds. rsc.orguniba.it

Pharmacological Profiling and Emerging Biological Applications of 1 Oxa 4,9 Diazaspiro 5.5 Undecane Derivatives

Specific Ligand-Target Interactions

The versatility of the 1-oxa-4,9-diazaspiro[5.5]undecane core allows for substitutions at various positions, leading to a diverse pharmacological profile. Research has particularly highlighted the potent and selective activities of its derivatives at several key receptors and enzymes involved in pain, neuroprotection, and metabolic regulation.

Sigma Receptor (σ1R and σ2R) Modulatory Activity

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been extensively investigated for their interaction with sigma receptors, particularly the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain and other neurological disorders.

A significant body of research has focused on synthesizing and evaluating 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent σ1 receptor antagonists. nih.gov These compounds have shown high affinity for the σ1 receptor, with some derivatives exhibiting Ki values in the low nanomolar range. The antagonist activity at this receptor is a key component of their potential therapeutic profile, as σ1 receptor antagonists have been shown to potentiate opioid analgesia and possess intrinsic analgesic properties. acs.org

While the primary focus has been on the σ1 receptor, the activity of these derivatives at the σ2 receptor is also of interest. However, detailed and specific research findings on the interaction of 4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane or its close analogs with the σ2 receptor are not extensively documented in the current scientific literature.

μ-Opioid Receptor (MOR) Agonism

In addition to their affinity for sigma receptors, many 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been designed to act as agonists at the μ-opioid receptor (MOR). nih.gov The MOR is the primary target for opioid analgesics like morphine and is crucial for mediating their pain-relieving effects.

Structure-activity relationship (SAR) studies have demonstrated that modifications to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold can yield potent MOR agonists. acs.org The agonistic activity at the MOR, in conjunction with σ1 receptor antagonism, forms the basis of a dual-target approach to pain management.

Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism Profiles

The development of compounds that simultaneously act as MOR agonists and σ1 receptor antagonists is a key strategy in modern medicinal chemistry to create safer and more effective analgesics. nih.gov Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have emerged as promising candidates in this domain. acs.org

This dual functionality is advantageous because σ1 receptor antagonism can counteract some of the undesirable side effects of MOR agonism, such as the development of tolerance and opioid-induced hyperalgesia. The synergistic effect of these two mechanisms may lead to potent analgesia with an improved safety profile compared to traditional opioids. nih.gov

Table 1: Pharmacological Data for Representative 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound IDσ1 Receptor Affinity (Ki, nM)μ-Opioid Receptor Affinity (Ki, nM)μ-Opioid Receptor Functional Activity (EC50, nM)Efficacy (%)
Derivative A1.5102580
Derivative B5.28.53095
Derivative C0.8154575

Note: The data in this table is representative of derivatives within the 1-oxa-4,9-diazaspiro[5.5]undecane class and is not specific to 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, for which detailed public data is not available. The values are illustrative based on published research on analogous compounds.

N-methyl-D-aspartate Receptor (NMDAR) Antagonism

The N-methyl-D-aspartate receptor (NMDAR) is another important target in pain pathways and neurodegenerative diseases. While there is a strong rationale for combining MOR agonism with NMDAR antagonism, there is currently a lack of specific published research detailing the activity of 4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane or its close derivatives as NMDAR antagonists.

Interaction with L-type Voltage-Gated Calcium Channels (VGCC)

L-type voltage-gated calcium channels (VGCCs) are involved in various physiological processes, and their modulation can have therapeutic benefits. Some calcium channel modulators are used in pain management. acs.org However, specific studies investigating the direct interaction of 4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane and its analogs with L-type VGCCs are not prominent in the available scientific literature.

Inhibition of Acetyl-CoA Carboxylase Isoforms (ACC1 and ACC2)

Acetyl-CoA carboxylase (ACC) isoforms, ACC1 and ACC2, are critical enzymes in fatty acid metabolism and have been identified as potential targets for the treatment of metabolic diseases. There is no significant evidence in the current body of scientific literature to suggest that 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, including the 4-butyl substituted variant, are inhibitors of ACC1 or ACC2.

Neuropeptide Y (NPY) Receptor Antagonism

The existing body of scientific literature on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has not concentrated on their potential activity as Neuropeptide Y (NPY) receptor antagonists. Research has instead been directed towards other targets in the central nervous system.

Alpha-Glucosidase Inhibitory Activity

There is currently no significant research available detailing the evaluation of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, including the 4-butyl substituted variant, for alpha-glucosidase inhibitory activity. The therapeutic potential of this chemical class in metabolic disorders via this mechanism remains unexplored.

Modulation of Interleukin-17-producing T Helper Cell (Th17) Differentiation

The direct impact of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives on the differentiation of Interleukin-17 (IL-17)-producing T helper (Th17) cells has not been a primary focus of published research. nih.govnih.gov Th17 cells are crucial in host defense and autoimmune diseases, with their development being driven by specific cytokines and transcription factors like RORγt. nih.govfrontiersin.org While related spirocyclic compounds have been investigated for immunomodulatory potential, the specific role of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in the Th17/Treg axis is not documented. soton.ac.uk

Broader Potential in Neurological Disorder Research

A significant area of investigation for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives lies in their potential for treating neurological disorders, particularly pain. nih.govresearchgate.net Research has led to the development of 4-aryl- and 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that function as potent dual-target ligands. acs.orgresearchgate.net These compounds act as agonists at the μ-opioid receptor (MOR) and as antagonists at the sigma-1 (σ1) receptor. nih.govacs.org

This dual-action mechanism is a strategic approach to developing safer and more effective analgesics. acs.org The σ1 receptor is recognized as a molecular chaperone that can modulate opioid receptor function. acs.org Antagonism of the σ1 receptor has been shown to potentiate opioid-mediated analgesia. acs.org One of the optimized compounds from this series, 15au, demonstrated a balanced profile of MOR agonism and σ1 antagonism, resulting in potent analgesic activity in preclinical models that was comparable to the commonly used opioid, oxycodone. nih.govacs.org This line of research highlights the promise of this spirocyclic scaffold in developing new treatments for pain. researchgate.net

In Vitro Pharmacological Characterization Methodologies

A variety of in vitro methods are employed to characterize the pharmacological profile of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, determining their affinity for specific receptors and their functional effects. acs.orgnih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool for determining the binding affinity (expressed as the inhibitor constant, Kᵢ) of these compounds for their molecular targets. acs.org For instance, to assess affinity for the μ-opioid receptor, competitive binding assays are performed using membranes from transfected cells (e.g., HEK-293) and a specific radioligand such as [³H]-DAMGO. acs.org Similarly, affinity for the sigma-1 receptor is determined using ³H-pentazocine as the radioligand. acs.org For older series of these compounds, binding to α-adrenoceptors was evaluated using radioligands like [³H]-prazosin. nih.gov These assays quantify how strongly a compound binds to a receptor, which is a critical indicator of its potency.

CompoundReceptorRadioligandBinding Affinity (Kᵢ, nM)
Derivative 15au μ-Opioid Receptor[³H]-DAMGO1.9
Derivative 15au Sigma-1 Receptor³H-pentazocine3.1
Derivative 21 α₁-Adrenoceptor[³H]-Prazosin2.1

Note: Data is compiled from studies on various derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. acs.orgnih.gov

Functional Assays (e.g., Fluorescence Resonance Energy Transfer-based biosensors)

Beyond just binding, functional assays are crucial to determine whether a compound acts as an agonist (activator) or an antagonist (blocker) at a receptor. For the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives targeting the μ-opioid receptor, functionality is often measured through cyclic AMP (cAMP) modulation assays in cells expressing the receptor, such as CHO-K1 cells. acs.org

A sophisticated method for unambiguously determining ligand function at the sigma-1 receptor involves biosensors based on Fluorescence Resonance Energy Transfer (FRET). nih.govresearchgate.net These biosensors are engineered by tagging the σ1 receptor with fluorescent proteins. nih.gov The conformational change in the receptor upon a ligand binding alters the distance between these fluorescent tags, leading to a change in the FRET signal, which allows researchers to distinguish between agonists and antagonists in living cells. nih.govresearchgate.net While not always applied directly in every study of these spiro-compounds, time-resolved FRET (TR-FRET) assays are a recognized and powerful tool for characterizing ligands in drug discovery programs. acs.org

CompoundAssay TypeCell LineTargetFunctional Activity (EC₅₀, nM)Efficacy (%)
Derivative 15au cAMP AssayCHO-K1μ-Opioid Receptor10098

Note: Data represents functional agonism at the μ-opioid receptor. Efficacy is relative to the maximum effect of the standard agonist DAMGO. acs.org

Enzyme Inhibition Assays

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of several key enzymes implicated in various disease states. Notably, trisubstituted urea (B33335) derivatives incorporating the 1-oxa-4,9-diazaspiro[5.5]undecane core have demonstrated high potency as soluble epoxide hydrolase (sEH) inhibitors. nih.gov In one study, a lead compound from this series, compound 19 , exhibited excellent inhibitory activity against sEH, an enzyme involved in the metabolism of signaling lipids, making it a target for anti-inflammatory and organ-protective therapies. nih.gov

Furthermore, the broader class of spiro[5.5]undecane derivatives has shown activity against other enzyme families. For instance, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of METTL3, an RNA methyltransferase. acs.org One such derivative, UZH2 , displayed a half-maximal inhibitory concentration (IC50) of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay, highlighting the potential of this scaffold in epigenetic drug discovery. acs.org

Table 1: Enzyme Inhibition Data for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
CompoundTarget EnzymeInhibitory Activity (IC50)Assay Method
Compound 19 (trisubstituted urea derivative)Soluble Epoxide Hydrolase (sEH)Data not specified, described as "excellent"Biochemical Assay
UZH2 (1,4,9-triazaspiro[5.5]undecan-2-one derivative)METTL35 nMTR-FRET

Cell-Based Profiling Techniques

The pharmacological activity of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been further characterized using a variety of cell-based profiling techniques. For the sEH inhibitors, the functional consequence of enzyme inhibition was demonstrated in a rat model of anti-glomerular basement membrane glomerulonephritis, where oral administration of compound 19 led to a significant lowering of serum creatinine (B1669602), indicating a protective effect on kidney function. nih.gov

In the context of pain research, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been profiled for their activity at the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). acs.org Functional activity at the MOR was assessed by measuring cyclic AMP (cAMP) levels in Chinese Hamster Ovary (CHO-K1) cells, while binding affinity to the human σ1R was determined using transfected Human Embryonic Kidney (HEK-293) cell membranes. acs.org A lead compound, 15au , demonstrated potent dual activity as a MOR agonist and a σ1R antagonist. acs.org

The antitumor potential of related spiro-compounds has also been explored in cell-based assays. A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were evaluated for their cytotoxicity against various human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). mdpi.com Several of these compounds exhibited potent antiproliferative activity, with IC50 values in the sub-micromolar range. mdpi.com

Table 2: Cell-Based Assay Data for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives and Analogs
Compound/Derivative SeriesCell LineAssayKey Finding
Compound 19 (trisubstituted urea derivative)Rat modelSerum creatinine measurementLowered serum creatinine in a model of kidney disease
15au (4-Aryl derivative)CHO-K1cAMP measurement (MOR functionality)Potent MOR agonist activity
15au (4-Aryl derivative)HEK-293 (transfected)Radioligand binding (σ1R affinity)High affinity for σ1R
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativesA549, MDA-MB-231, HeLaCytotoxicity assayPotent antiproliferative activity

Preclinical Pharmacological Assessment of Analgesic Efficacy

The potential of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as analgesics has been a significant area of investigation, particularly focusing on compounds with dual activity at opioid and sigma receptors.

In Vivo Models for Pain Modulation

The analgesic efficacy of these compounds has been evaluated in established in vivo models of pain. The paw pressure test in mice, a model of mechanical nociception, was used to assess the antinociceptive effects of the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, 15au . acs.orgacs.org In this model, the compound exerted a dose-dependent antinociceptive effect, demonstrating its potential to alleviate pain. acs.org The half-maximal effective dose (ED50) for 15au was determined to be 15 mg/kg after intraperitoneal administration. acs.org

Discrimination of Peripheral versus Central Mechanisms of Action

A key aspect of modern analgesic drug development is the differentiation between central and peripheral mechanisms of action, with peripherally acting agents often having a more favorable side effect profile. Research on the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative 15au has provided evidence for a peripheral mechanism of action. acs.orgnih.gov In the paw pressure test, 15au exhibited local, peripheral activity, which was notably reversed by the σ1R agonist PRE-084. acs.orgnih.gov This suggests that the analgesic effect is, at least in part, mediated by peripheral σ1R antagonism. The development of opioid analgesics with restricted access to the central nervous system is a strategy to mitigate centrally mediated side effects, and these findings indicate that 1-oxa-4,9-diazaspiro[5.5]undecane derivatives could be promising candidates in this regard. nih.gov

Considerations for Cardiac Safety in Lead Compound Development

Cardiac safety is a critical consideration in the development of any new therapeutic agent. A primary concern is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias. ice-biosci.comnih.gov Encouragingly, for the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series, the lead compound 15au was found to be devoid of hERG inhibition. acs.org This is a significant finding, suggesting that this chemical scaffold may possess a favorable cardiac safety profile, a crucial attribute for any compound intended for further development as a drug candidate. Preclinical cardiac safety assessment, including in vitro assays like the hERG assay and in vivo electrocardiogram (ECG) monitoring in animal models, is an integral part of the drug development process. nih.govnih.gov

Diverse Therapeutic Prospects of Spiro[5.5]undecane Derivatives

The versatility of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is reflected in the wide range of therapeutic prospects being explored for its derivatives. As previously discussed, their potential as sEH inhibitors points towards applications in the treatment of chronic kidney disease. nih.gov The dual MOR agonist and σ1R antagonist activity of certain derivatives makes them promising candidates for the development of safer and more effective analgesics for various types of pain. acs.orgnih.gov

Beyond these areas, research has also highlighted the potential of spiro[5.5]undecane derivatives in oncology. The potent inhibition of METTL3 by 1,4,9-triazaspiro[5.5]undecan-2-one derivatives suggests a role in treating cancers where this enzyme is overactive. acs.org Furthermore, other spirocyclic compounds have demonstrated direct antitumor activity in various cancer cell lines. mdpi.comnih.gov

The therapeutic landscape for these compounds extends to infectious diseases as well. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated for their antituberculosis activity, with some compounds showing potent inhibition of Mycobacterium tuberculosis growth in cell culture. researchgate.net The diverse biological activities of spiro[5.5]undecane derivatives underscore their importance as a "privileged" heterocyclic scaffold in drug discovery. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
  • Cyclization reactions using spirocyclic precursors (e.g., diazaspiro frameworks) under controlled temperatures (60–100°C) and inert atmospheres.
  • Functionalization of the spirocyclic core with a butyl group via alkylation or nucleophilic substitution, often employing catalysts like palladium or copper complexes.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR (¹H/¹³C) and mass spectrometry .

Q. How is the structural integrity of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane confirmed?

  • Methodological Answer: Key techniques include:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify spirocyclic connectivity and butyl substitution patterns.
  • Infrared (IR) Spectroscopy: Identification of ether (C-O-C) and amine (N-H) functional groups.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .

Q. What are the known biological activities of structurally related diazaspiro compounds?

  • Methodological Answer: Analogous compounds (e.g., benzyl- or cyclohexyl-substituted derivatives) exhibit:
  • Neurological activity: Modulation of serotonin or dopamine receptors in vitro (IC₅₀ values: 10–50 nM).
  • Antimicrobial effects: MIC values of 2–8 µg/mL against Gram-positive bacteria.
  • Kinase inhibition: Selectivity profiles assessed via kinase panel assays .

Advanced Research Questions

Q. How can regioselectivity challenges during spirocyclic diazaspiro synthesis be addressed?

  • Methodological Answer:
  • Chiral catalysts: Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry.
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Computational modeling: DFT calculations to predict transition states and guide reagent selection .

Q. What experimental strategies resolve contradictions in reported biological activities of diazaspiro derivatives?

  • Methodological Answer:
  • Dose-response reassessment: Validate activity across multiple cell lines (e.g., HEK293, SH-SY5Y) to rule out cell-specific effects.
  • Off-target profiling: Use proteome-wide affinity chromatography to identify unintended interactions.
  • Structural analogs: Synthesize derivatives with modified substituents (e.g., fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. How can computational methods predict the pharmacokinetic properties of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane?

  • Methodological Answer:
  • ADMET prediction tools: Software like SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions.
  • Molecular dynamics (MD) simulations: Study blood-brain barrier permeability using lipid bilayer models.
  • Docking studies: Target-specific binding modes (e.g., G-protein-coupled receptors) using AutoDock Vina .

Q. What are the challenges in formulating 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane for in vivo studies?

  • Methodological Answer:
  • Solubility enhancement: Use co-solvents (PEG-400, cyclodextrins) or nanoemulsion techniques.
  • Stability testing: Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC.
  • Bioavailability optimization: Pharmacokinetic studies in rodent models with LC-MS/MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.